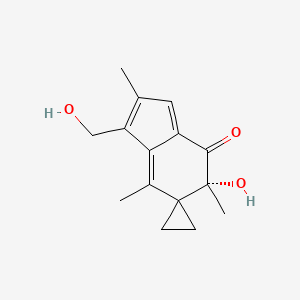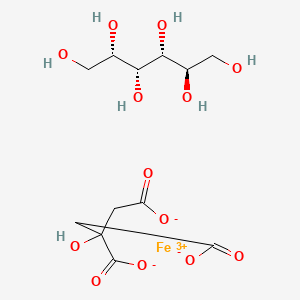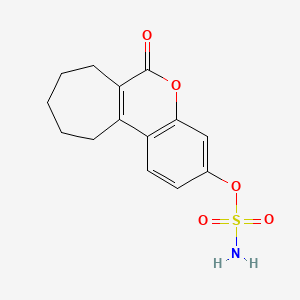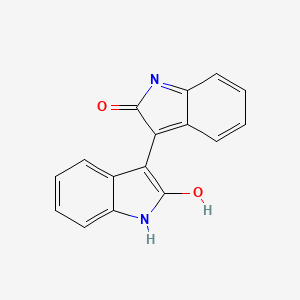
Isoindigo
Descripción general
Descripción
Isoindigo is an electron-accepting building block . It has been used in the synthesis of polymers for use in organic photovoltaics . It is a less well-known dye and can be isolated as a by-product from certain biological processes . It has two lactam rings and exhibits strong electron-withdrawing character .
Synthesis Analysis
Isoindigo and its derivatives can be synthesized from a novel electron-deficient building block: benzo[1,2-b:4,5-b′]bis[b]benzothiophene bislactams . The extension of the π-conjugated systems facilitates control of the optical, electronic, and device characteristics .
Molecular Structure Analysis
Isoindigo has two lactam rings and exhibits strong electron-withdrawing character . This electron deficiency gives isoindigo-based polymers intriguing properties .
Chemical Reactions Analysis
Isoindigo, the structural isomer of the well-known dye indigo, has seen a major revival recently because of the increasing interest in its use as a potential drug core structure and for the development of organic photovoltaic materials .
Physical And Chemical Properties Analysis
Isoindigo has intriguing properties, such as broad absorption and high open circuit voltage in organic solar cells (OSCs), as well as high mobility and good ambient stability in field-effect transistors (FETs) .
Aplicaciones Científicas De Investigación
Methods of Application or Experimental Procedures
The copolymers were designed with benzo [1,2- b :4,5- b′ ]thiophene (BDT), thieno [3,2- b ]thiophene (TT) and IID units used as D, A and π-bridge, respectively . The aim was to optimize the length of alkyl chains on TT bridge to ensure polymer solubility, crystallinity as well as miscibility with acceptor molecules .
Results or Outcomes
The PE71 :Y6 device realized a power conversion efficiency (PCE) of 12.03%, which is higher than that of PE72 :Y6 device (9.74%) and is also the highest value for IID-based photovoltaic polymers . The improved photovoltaic performance of PE71 :Y6 mainly originates from the better interpenetrating network structure toward facilitating exciton separation and free charge carrier transportation .
2. Application in Field-Effect Transistors
Summary of the Application
Isoindigo has been used as a new acceptor of D–A conjugated polymers. This electron deficiency gives isoindigo-based polymers intriguing properties, such as broad absorption and high open circuit voltage in OSCs, as well as high mobility and good ambient stability in FETs .
Results or Outcomes
The use of isoindigo-based polymers in FETs has shown promising results. The properties of these polymers, such as broad absorption and high open circuit voltage in OSCs, as well as high mobility and good ambient stability in FETs, make them suitable for use in these applications .
Direcciones Futuras
Isoindigo has become a widely used electron-deficient subunit in donor-acceptor organic semiconductors . These isoindigo-based materials have been widely used in both organic photovoltaic (OPV) devices and organic field effect transistors (OFETs) . The findings are believed to be useful towards the future development of better-performing EC polymers based on the isoindigo acceptor and the relevant color tuning strategies .
Propiedades
IUPAC Name |
3-(2-hydroxy-1H-indol-3-yl)indol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N2O2/c19-15-13(9-5-1-3-7-11(9)17-15)14-10-6-2-4-8-12(10)18-16(14)20/h1-8,17,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBMISAYWIMDRCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C3=C4C=CC=CC4=NC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoindigotin | |
CAS RN |
476-34-6 | |
| Record name | Isoindigotin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000476346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ISOINDIGOTIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UE33XXJ1Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



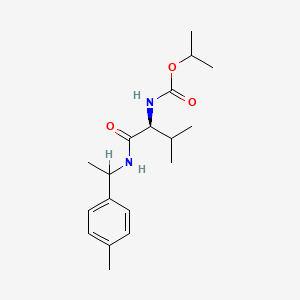
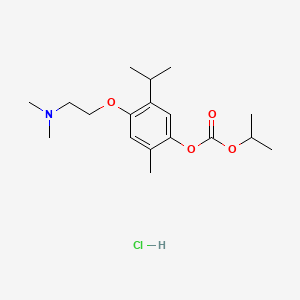
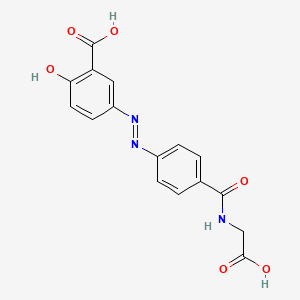
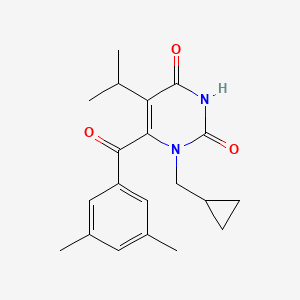
![3H-Indolium, 2-[2-[2-chloro-3-[2-(1,3-dihydro-3,3-dimethyl-1-propyl-2H-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-3,3-dimethyl-1-propyl-, iodide (1:1)](/img/structure/B1672170.png)

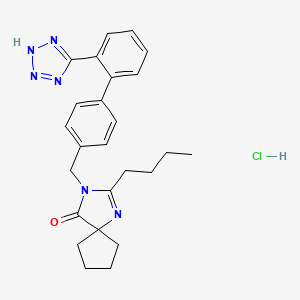
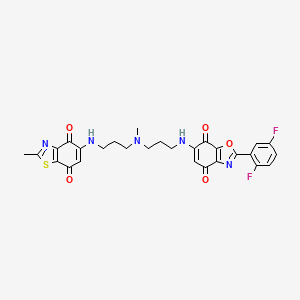
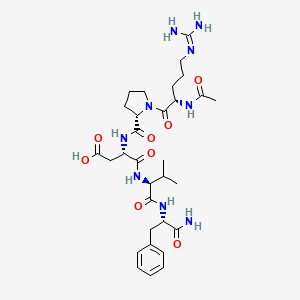
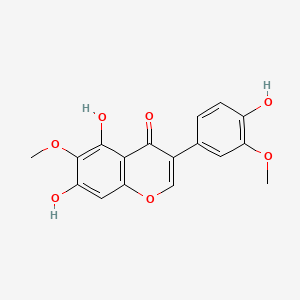
![(2S)-2-[[(2R)-2-[(3,5-dimethylbenzoyl)-methylamino]-3-(4-phenylphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1672182.png)
